molecular formula C18H25ClN4O B3006817 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride CAS No. 1327201-34-2

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Cat. No.: B3006817
CAS No.: 1327201-34-2
M. Wt: 348.88
InChI Key: SVPQLWKJRKMFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring, a piperazine ring, and a phenylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the reaction of appropriate starting materials to form the imidazole ring.

    Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the imidazole ring.

    Attachment of the phenylbutanone moiety: The phenylbutanone moiety is introduced through a series of reactions, including alkylation and acylation.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is unique due to its specific combination of functional groups and its ability to modulate mGluR2. This makes it a valuable compound for research in medicinal chemistry and neuropharmacology.

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.ClH/c1-3-16(15-7-5-4-6-8-15)17(23)21-11-13-22(14-12-21)18-19-9-10-20(18)2;/h4-10,16H,3,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPQLWKJRKMFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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